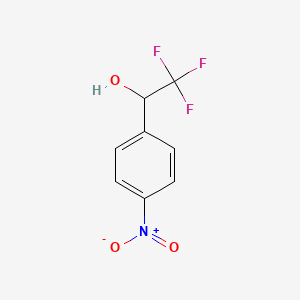

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-nitrophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)7(13)5-1-3-6(4-2-5)12(14)15/h1-4,7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFMTXANBPARMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468079 | |

| Record name | 2,2,2-trifluoro-1-(4-nitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241127-76-4 | |

| Record name | 4-Nitro-α-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=241127-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-trifluoro-1-(4-nitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol, a valuable fluorinated building block in pharmaceutical and agrochemical research. The primary synthetic route detailed herein is the nucleophilic trifluoromethylation of 4-nitrobenzaldehyde using trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent.

Introduction

The incorporation of a trifluoromethyl group (CF₃) into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. As such, the development of efficient methods for introducing this moiety is of paramount importance. The synthesis of this compound from 4-nitrobenzaldehyde represents a key transformation, yielding a versatile intermediate for further chemical elaboration.

Reaction Principle

The nucleophilic trifluoromethylation of 4-nitrobenzaldehyde with TMSCF₃ is not a direct process. TMSCF₃ itself is not sufficiently reactive to trifluoromethylate carbonyl compounds.[1] The reaction necessitates a nucleophilic activator or catalyst to generate a reactive trifluoromethyl anion (CF₃⁻) or a hypervalent silicon species capable of delivering the CF₃ group to the electrophilic carbonyl carbon of the aldehyde.[1] Upon successful reaction, a trimethylsilyl (TMS)-protected trifluoromethyl alcohol is formed, which is then readily deprotected to yield the final product.[1]

Data Presentation

The choice of catalyst and solvent system significantly impacts the yield of the trifluoromethylation reaction. Below is a summary of quantitative data from various studies on the trifluoromethylation of benzaldehyde derivatives, including 4-nitrobenzaldehyde.

Table 1: Effect of Various Catalysts on the Trifluoromethylation of 4-Nitrobenzaldehyde

| Entry | Catalyst (mol%) | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |

| 1 | K₂CO₃ (10) | DMF | 0.25 | Room Temp. | 99 | [1] |

| 2 | TBAF (10) | THF | - | 0 | - | [2][3] |

| 3 | Cs₂CO₃ (20) | DCM | 12 | 25 | - | [2] |

Note: Yields for entries 2 and 3 are for benzaldehyde or chalcone and are included for comparative purposes of catalyst efficacy.

Table 2: Reactant and Product Specifications

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 555-16-8 |

| Trimethyl(trifluoromethyl)silane (TMSCF₃) | C₄H₉F₃Si | 142.20 | 81290-20-2 |

| This compound | C₈H₆F₃NO₃ | 221.13 | 241127-76-4 |

Experimental Protocols

Two detailed methodologies for the synthesis of this compound are provided below, one utilizing a fluoride-free catalyst and the other a traditional fluoride initiator.

Protocol 1: Fluoride-Free Catalytic Trifluoromethylation using Potassium Carbonate

This protocol is adapted from general procedures for the trifluoromethylation of aldehydes using a non-fluoride Lewis base catalyst.[4]

Materials:

-

4-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)

-

Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 mmol, 213.3 mg)

-

Potassium Carbonate (K₂CO₃) (0.1 mmol, 13.8 mg)

-

Anhydrous Dimethylformamide (DMF) (5 mL)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 4-nitrobenzaldehyde (1.0 mmol) and anhydrous DMF (5 mL).

-

Add potassium carbonate (0.1 mmol) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add TMSCF₃ (1.5 mmol) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude product is the trimethylsilyl-protected alcohol. For deprotection, dissolve the crude product in THF or methanol and treat with 1 M hydrochloric acid (HCl).

-

Purify the final product by flash column chromatography on silica gel.

Protocol 2: Trifluoromethylation using a Fluoride Initiator (TBAF)

This protocol is a general method for the trifluoromethylation of aldehydes using a fluoride initiator.[2][3]

Materials:

-

4-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)

-

Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.2 - 1.5 mmol)

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF (0.1 mmol, 0.1 mL)

-

Anhydrous Tetrahydrofuran (THF)

-

1M Hydrochloric acid (HCl) for workup

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 4-nitrobenzaldehyde (1.0 mmol) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add TMSCF₃ (1.2 - 1.5 equiv) to the stirred solution.

-

Add the TBAF solution (0.1 equiv) dropwise to the stirred reaction mixture using a syringe.

-

Stir the reaction at 0 °C and monitor its progress by TLC.

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Transfer the mixture to a separatory funnel, add ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product is the TMS-protected alcohol. Deprotection can be achieved by dissolving in THF and treating with 1 M HCl.

-

Purify the crude product by flash column chromatography to obtain the desired this compound.

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed catalytic cycle for the nucleophilic trifluoromethylation of 4-nitrobenzaldehyde with TMSCF₃ using a generic nucleophilic catalyst (Nu⁻).

Caption: Proposed catalytic cycle for nucleophilic trifluoromethylation.

Experimental Workflow

The general laboratory procedure for the synthesis and purification of this compound is outlined below.

Caption: General experimental workflow for aldehyde trifluoromethylation.

Conclusion

The nucleophilic trifluoromethylation of 4-nitrobenzaldehyde using the Ruppert-Prakash reagent is a robust and efficient method for the synthesis of this compound. The use of fluoride-free catalytic systems, such as potassium carbonate in DMF, offers a mild, rapid, and high-yielding alternative to traditional fluoride-initiated protocols. This technical guide provides the necessary data, detailed procedures, and mechanistic understanding to aid researchers in the successful synthesis and application of this important fluorinated intermediate.

References

An In-depth Technical Guide to the Sodium Borohydride Reduction of 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data related to the sodium borohydride (NaBH₄) reduction of 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone to its corresponding alcohol, 2,2,2-trifluoro-1-(4-nitrophenyl)ethanol. This transformation is a key step in the synthesis of various fluorinated compounds of interest in medicinal chemistry and materials science.

Core Mechanism of Reduction

The reduction of 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone with sodium borohydride proceeds via a nucleophilic addition mechanism.[1] Sodium borohydride serves as a source of hydride ions (H⁻). The reaction can be dissected into two primary stages:

-

Nucleophilic Attack: The hydride ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ketone. The strong electron-withdrawing nature of both the adjacent trifluoromethyl group and the para-nitro group on the phenyl ring significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This initial attack results in the formation of a tetrahedral alkoxide intermediate.

-

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a protic solvent (such as methanol or ethanol) or during an acidic workup, yielding the final secondary alcohol product.[1]

Sodium borohydride is a mild reducing agent, which imparts selectivity to this reaction. Under standard conditions, it readily reduces aldehydes and ketones but does not typically reduce less reactive functional groups such as esters, amides, or nitro groups.[1] This chemoselectivity is crucial for the successful synthesis of this compound, as it leaves the nitro group intact.

Signaling Pathway Diagram

Caption: Mechanism of Sodium Borohydride Reduction.

Quantitative Data

The electron-withdrawing trifluoromethyl and nitro groups have a pronounced effect on the reaction rate. A study on the sodium borohydride reduction of a series of aryl trifluoromethyl ketones in 2-propanol determined a Hammett rho (ρ) value of +3.12. This positive value indicates that electron-withdrawing substituents on the aryl ring, such as the 4-nitro group, accelerate the rate of reduction.

| Parameter | Value | Compound | Conditions | Reference |

| Yield | ~57% | This compound | NaBH₄ in a suitable protic solvent (e.g., methanol or ethanol) | [1] |

| Hammett ρ value | +3.12 | Series of aryl trifluoromethyl ketones | NaBH₄ in 2-propanol | Not explicitly cited |

Experimental Protocols

The following is a representative experimental protocol for the reduction of 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone based on procedures for analogous compounds.

Materials and Equipment:

-

2,2,2-trifluoro-1-(4-nitrophenyl)ethanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone in methanol. Cool the mixture in an ice bath with continuous stirring.

-

Addition of Reducing Agent: To the cooled suspension, add sodium borohydride portion-wise, ensuring the temperature remains low.

-

Reaction: After the addition is complete, continue to stir the reaction mixture for a specified time (e.g., 3 hours) while allowing it to warm to room temperature.

-

Work-up:

-

Dilute the reaction mixture with dichloromethane.

-

Wash the organic layer with water multiple times in a separatory funnel.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography.

Experimental Workflow Diagram

References

Spectroscopic Characterization of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and interpretation of spectroscopic analyses.

Introduction

This compound (CAS No. 241127-76-4, Molecular Formula: C₈H₆F₃NO₃, Molecular Weight: 221.13 g/mol ) is a fluorinated organic compound of significant interest due to the unique properties conferred by the trifluoromethyl group. The strong electron-withdrawing nature of the trifluoromethyl group and the nitro group influences the molecule's chemical reactivity and potential biological activity. Accurate and thorough spectroscopic characterization is paramount for confirming its identity, purity, and structure, which are critical for its application in further research and development.

This guide details the methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound.

Experimental Protocols

The following sections outline the detailed experimental methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol

A common method for the synthesis of this compound involves the nucleophilic trifluoromethylation of 4-nitrobenzaldehyde using a suitable trifluoromethylating agent, such as (trifluoromethyl)trimethylsilane (TMSCF₃).

Procedure: To a 100 mL round-bottom flask equipped with a stir bar, THF (24 mL), 4-nitrobenzaldehyde (3.022 g, 0.020 mol), and (trifluoromethyl)trimethylsilane (3.128 g, 0.022 mol) are added. The flask is sealed and placed under a nitrogen atmosphere. The reaction mixture is cooled to 0°C in an ice-water bath and stirred for 10 minutes. A solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M) is then added dropwise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with an aqueous solution of HCl. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified, for instance by washing with dichloromethane (DCM), to yield this compound as a light yellow solid.

NMR Spectroscopy

NMR spectra are typically recorded on a 400 MHz spectrometer.

-

¹H and ¹³C NMR: The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, or referenced to the residual solvent signals (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

¹⁹F NMR: The spectrum is recorded using a suitable standard for referencing, such as hexafluorobenzene (C₆F₆) at δ -164.9 ppm.

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) FT-IR method is commonly used. A small amount of the solid compound is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, a thin solid film can be prepared by dissolving the compound in a volatile solvent like dichloromethane, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method. The sample is injected into a gas chromatograph (e.g., an Agilent Technologies 7820A GC) to separate it from any impurities before it enters the mass spectrometer (e.g., a 5975 Mass Spectrometer). High-resolution mass spectra (HRMS) can be obtained on instruments like a JEOL AccuTOF-DART SVP 100 using Direct Analysis in Real Time (DART) ionization.

Spectroscopic Data and Interpretation

The following tables summarize the available spectroscopic data for this compound. Please note that a complete set of publicly available, verified spectra for this specific compound is limited. Where direct data is unavailable, data for analogous compounds are provided for comparative purposes, and are clearly marked as such.

NMR Spectroscopy Data

Table 1: ¹H and ¹⁹F NMR Data for this compound

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

| ¹H | DMSO-d₆ | 8.36 – 8.19 | m | Aromatic-H | ||

| ¹⁹F | DMSO-d₆ | -78.84 | d | 7.4 | CF₃ | * |

*Note: The ¹⁹F NMR data is for the closely related analog 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol. The chemical shift for the title compound is expected to be in a similar region.

Interpretation of NMR Spectra:

-

¹H NMR: The aromatic protons on the nitrophenyl group are expected to appear as multiplets in the downfield region (typically 7.5-8.5 ppm) due to the electron-withdrawing effects of the nitro group and the trifluoromethyl group. The methine proton (-CHOH) would likely appear as a quartet due to coupling with the three fluorine atoms, and the hydroxyl proton (-OH) would appear as a broad singlet, the position of which is concentration and solvent dependent.

-

¹⁹F NMR: The three equivalent fluorine atoms of the CF₃ group are expected to give a single signal, which would be a doublet due to coupling with the adjacent methine proton. The chemical shift is anticipated to be in the range of -78 to -80 ppm.

Infrared (IR) Spectroscopy Data

A specific IR spectrum for this compound is not available in the cited literature. However, the expected characteristic absorption bands are listed in Table 2 based on the functional groups present. For comparison, the IR data for a structurally similar nitrophenyl compound is provided.

Table 2: Expected IR Absorption Bands and Comparative Data

| Functional Group | Expected Absorption Range (cm⁻¹) | IR Data for a similar nitrophenyl compound (cm⁻¹) |

| O-H stretch (alcohol) | 3500-3200 (broad) | 3320 |

| C-H stretch (aromatic) | 3100-3000 | 3075 |

| N-O stretch (nitro, asymmetric) | 1550-1500 | 1532 |

| N-O stretch (nitro, symmetric) | 1390-1300 | 1358 |

| C-F stretch | 1350-1100 (strong, multiple bands) | 1112 |

| C-O stretch (alcohol) | 1260-1000 | 1058 |

Interpretation of IR Spectrum: The IR spectrum is expected to be dominated by a broad absorption band in the 3500-3200 cm⁻¹ region, characteristic of the hydroxyl group's O-H stretch. Strong, sharp peaks corresponding to the asymmetric and symmetric stretching of the nitro group (N-O) should be visible around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The presence of the trifluoromethyl group will be indicated by very strong C-F stretching absorptions in the fingerprint region, typically between 1350 and 1100 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data

| Technique | Expected [M]⁺ or [M+H]⁺ (m/z) | Key Fragmentation Ions (Expected) |

| EI | 221 | [M-H]⁺, [M-H₂O]⁺, [M-CF₃]⁺, [C₇H₄NO₂]⁺ (nitrophenyl fragment) |

| DART (HRMS) | 222.0327 ([M+H]⁺) | - |

Interpretation of Mass Spectrum: In an EI mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 221. Common fragmentation pathways for this molecule would include the loss of a hydrogen atom, a water molecule from the alcohol, or the trifluoromethyl radical. Cleavage of the C-C bond between the aromatic ring and the ethanol moiety would also be a likely fragmentation route, leading to characteristic ions. High-resolution mass spectrometry should confirm the elemental composition with high accuracy.

Workflow and Visualization

The general workflow for the spectroscopic characterization of a synthesized compound like this compound is depicted in the following diagram.

Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. While a complete and verified public dataset is not fully available, the existing data and analysis of related compounds provide a solid framework for its identification and structural confirmation. The protocols and expected spectral features detailed in this guide serve as a valuable resource for researchers working with this and similar fluorinated compounds, ensuring accurate and reliable characterization for downstream applications.

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Analysis of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) analysis of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation, and visual aids to facilitate a thorough understanding of the ¹H and ¹⁹F NMR spectroscopic characteristics of this compound.

Introduction

This compound is an α-trifluoromethyl alcohol containing a chiral center. Its structure features a trifluoromethyl group and a hydroxyl group attached to the same carbon, which is also bonded to a 4-nitrophenyl ring. The presence of both proton and fluorine nuclei makes ¹H and ¹⁹F NMR spectroscopy essential tools for its structural elucidation and purity assessment. This guide will delve into the specific spectral features of this molecule.

Data Presentation: ¹H and ¹⁹F NMR Spectroscopic Data

The following tables summarize the quantitative ¹H and ¹⁹F NMR data for this compound, acquired in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆. [1][2]

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| 8.36 – 8.19 | Multiplet | - | 2 x Aromatic CH (ortho to NO₂) |

| 7.79 | Doublet | 8.4 | 2 x Aromatic CH (meta to NO₂) |

| 7.18 | Singlet | - | OH |

| 5.43 | Quartet | 7.3 | CH-OH |

Table 2: ¹⁹F NMR Spectroscopic Data for this compound in DMSO-d₆. [2]

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| -78.84 | Doublet | 7.4 | CF₃ |

Experimental Protocols

A detailed methodology for the synthesis and subsequent NMR analysis of this compound is provided below.

Synthesis of this compound

A common method for the preparation of this compound is the reduction of its ketone precursor, 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone.[1] Sodium borohydride (NaBH₄) is a suitable reducing agent for this transformation.

Procedure:

-

Dissolve 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone in a suitable protic solvent such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a weak acid (e.g., saturated aqueous NH₄Cl solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

NMR Sample Preparation

Procedure:

-

Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality ¹H and ¹⁹F NMR spectra.

Instrumentation:

-

A multinuclear NMR spectrometer with a field strength of at least 400 MHz for ¹H is recommended.

¹H NMR Acquisition Parameters (Example for a 400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): Approximately 16 ppm, centered around 5-6 ppm.

-

Temperature: 298 K.

¹⁹F NMR Acquisition Parameters (Example for a Spectrometer with a 377 MHz ¹⁹F frequency):

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' with 'cpd' decoupling on Bruker instruments).

-

Number of Scans: 64 to 256, depending on the sample concentration.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): Approximately 50 ppm, centered around -75 to -80 ppm.

-

Temperature: 298 K.

NMR Data Processing

Procedure:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale. For ¹H NMR in DMSO-d₆, reference the residual solvent peak at δ 2.50 ppm. For ¹⁹F NMR, an external standard such as CFCl₃ (δ 0 ppm) or an internal standard can be used.

-

Integrate the signals to determine the relative number of nuclei.

-

Analyze the multiplicities and coupling constants to confirm the structure.

Mandatory Visualizations

The following diagrams illustrate the molecular structure with NMR assignments and the general workflow for the NMR analysis of this compound.

Caption: Molecular structure and NMR assignments for this compound.

Caption: General workflow for the NMR analysis of this compound.

References

physical and chemical properties of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol, a fluorinated organic compound of interest in synthetic chemistry. This document details its synthesis, key chemical reactions, and presents a consolidated summary of its spectral data. While direct biological activity and signaling pathway information for this specific molecule is limited in publicly available literature, this guide discusses the potential biological relevance based on structurally related compounds, highlighting opportunities for future research. All quantitative data is presented in structured tables, and key experimental workflows are outlined.

Physical and Chemical Properties

This compound is a solid, yellow to colorless oil at room temperature.[1] Its core structure consists of a phenyl ring substituted with a nitro group at the para position, and an ethanol backbone with a trifluoromethyl group at the 2-position.[2] The presence of the trifluoromethyl group significantly influences the compound's properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 241127-76-4 | [1][2][3] |

| Molecular Formula | C₈H₆F₃NO₃ | [1][3] |

| Molecular Weight | 221.13 g/mol | [2][3] |

| Melting Point | 131-134 °C | [1] |

| Boiling Point | Not available | [1] |

| Appearance | Yellow to colorless oil/solid | [1] |

| Solubility | Likely soluble in polar aprotic solvents (e.g., DMSO, DMF). Quantitative data not readily available. | [2] |

Spectral Data

The structural features of this compound have been characterized using various spectroscopic techniques.

Table 2: Spectral Data Summary

| Technique | Key Features and Observations | Reference |

| ¹H NMR | In DMSO-d₆, aromatic protons are observed. | [4] |

| ¹³C NMR | Data in DMSO-d₆ shows characteristic peaks for the aromatic and aliphatic carbons. | [4] |

| ¹⁹F NMR | A single doublet is observed for the three equivalent fluorine atoms of the trifluoromethyl group in DMSO-d₆. | [2][4] |

| Infrared (IR) Spectroscopy | - Broad O-H stretch: ~3600–3200 cm⁻¹ - Aromatic C-H stretch: >3000 cm⁻¹ - Asymmetric NO₂ stretch: ~1550–1500 cm⁻¹ - Symmetric NO₂ stretch: ~1380–1340 cm⁻¹ - Strong C-F stretch: ~1400–1000 cm⁻¹ | [2] |

| Mass Spectrometry (EI) | - Molecular ion [M]⁺ at m/z 221 (low intensity) - Base peak at m/z 152 due to loss of •CF₃ | [2] |

Synthesis and Reactivity

Synthesis

A common and direct method for the preparation of this compound is the reduction of its ketone precursor, 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone.[2] Sodium borohydride (NaBH₄) is a frequently used reducing agent for this transformation due to its mild nature and selectivity for carbonyl groups.[2]

Experimental Protocol: Synthesis via Reduction of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone

Materials:

-

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Ammonium chloride solution (aqueous) or 1N HCl (aqueous)

-

Dichloromethane (DCM) or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone (1 equivalent) in methanol or ethanol in a round-bottom flask.[5]

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.2 equivalents) to the solution while stirring.[5]

-

Allow the reaction to stir for a specified time (e.g., 4 hours), monitoring the progress by Thin Layer Chromatography (TLC).[5]

-

Once the reaction is complete, quench the reaction by the slow addition of aqueous ammonium chloride solution or 1N HCl at 0°C.[5]

-

Extract the aqueous mixture with dichloromethane (or another suitable organic solvent) multiple times.[5]

-

Combine the organic layers and wash with brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]

-

Purify the crude product by recrystallization or column chromatography as needed.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by its hydroxyl and nitro functional groups.

The secondary alcohol can be oxidized to the corresponding ketone, 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone.[2] This is a fundamental transformation in organic synthesis.

Experimental Protocol: Oxidation of this compound

Note: Specific reagents and conditions for this oxidation were not detailed in the searched literature. A general procedure for alcohol oxidation is provided below.

Materials:

-

This compound

-

An oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Swern oxidation reagents)

-

An appropriate solvent (e.g., Dichloromethane for PCC)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve this compound in the appropriate solvent in a round-bottom flask.

-

Add the oxidizing agent under controlled conditions (e.g., portion-wise addition, controlled temperature).

-

Stir the reaction mixture until completion, as monitored by TLC.

-

Perform an appropriate workup to remove the oxidant and byproducts.

-

Purify the resulting ketone by column chromatography or recrystallization.

The aromatic nitro group can be reduced to the corresponding amine, 2,2,2-trifluoro-1-(4-aminophenyl)ethanol, a valuable transformation in synthetic applications.[2] Catalytic hydrogenation is a widely employed and efficient method for this reduction.[2]

Experimental Protocol: Catalytic Hydrogenation of the Nitro Group

Materials:

-

This compound

-

Palladium on carbon (Pd/C) catalyst (e.g., 5-10 wt%)[6]

-

A suitable solvent (e.g., Methanol, Ethanol)[6]

-

Hydrogen gas source

-

Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

-

Filter aid (e.g., Celite)

Procedure:

-

In a hydrogenation vessel, dissolve this compound in the chosen solvent.[6]

-

Carefully add the Pd/C catalyst to the solution.[6]

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.[6]

-

Pressurize the vessel with hydrogen to the desired pressure and stir the mixture vigorously at a suitable temperature.[6]

-

Monitor the reaction progress by hydrogen uptake or TLC analysis.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of filter aid to remove the catalyst.[6]

-

Concentrate the filtrate under reduced pressure to obtain the crude amine product.

-

Purify the product as necessary.

Biological Activity and Signaling Pathways

There is currently a lack of publicly available data on the specific biological activity and the modulation of signaling pathways by this compound. However, based on its structural features, some potential areas of interest for future research can be inferred.

The presence of a nitroaromatic group is a feature in some compounds with antimicrobial activity.[7] Additionally, trifluoromethyl-containing compounds are of significant interest in medicinal chemistry due to their potential to enhance metabolic stability and binding affinity. Trifluoroethanol itself has been shown to be a competitive inhibitor of yeast alcohol dehydrogenase.[8]

Given these general observations, this compound could be investigated for a range of biological activities, including but not limited to:

-

Antimicrobial activity: Against various bacterial and fungal strains.

-

Enzyme inhibition: Targeting enzymes where a hydrophobic trifluoromethyl group and a polar hydroxyl group could interact with the active site.

-

Cytotoxicity: Against various cancer cell lines.

It is crucial to emphasize that these are speculative areas for investigation, and dedicated in vitro and in vivo studies are required to determine the actual biological profile of this compound.

Conclusion

This compound is a readily synthesizable fluorinated alcohol with well-defined chemical and spectral properties. Its reactivity at the hydroxyl and nitro groups makes it a potentially useful intermediate in organic synthesis. While its biological profile remains to be elucidated, its structural motifs suggest that it may be a candidate for screening in various biological assays. This guide provides a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound. Further research is warranted to determine its full range of physical properties, including its boiling point and quantitative solubility, and to investigate its biological activities and potential mechanisms of action.

References

Stability of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol in Various Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the stability of the chiral building block, 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol, a compound of interest in pharmaceutical synthesis. A comprehensive review of publicly available scientific literature reveals a notable absence of specific quantitative data on its stability and degradation kinetics in common organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO). While general principles of forced degradation and stability testing are well-established, specific studies detailing the degradation pathways and rates for this particular molecule have not been identified.

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance, potential degradation products, and informing the development of stability-indicating analytical methods.[1][2][3][4] These studies typically involve subjecting the compound to stress conditions, including acidic, basic, oxidative, photolytic, and thermal stress, to accelerate degradation.[2][4]

Potential Degradation Pathways

Based on the chemical structure of this compound, several potential degradation pathways can be hypothesized. The presence of a hydroxyl group suggests susceptibility to oxidation, which would yield the corresponding ketone, 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone.[5] The nitro group on the phenyl ring could be susceptible to reduction under certain conditions, leading to the formation of the corresponding amine.[5] Furthermore, esterification or etherification reactions at the hydroxyl group are also conceivable in the presence of appropriate reactants.

A logical workflow for a forced degradation study of this compound would involve subjecting it to various stress conditions and analyzing the resulting mixtures to identify and quantify any degradation products.

Caption: General workflow for a forced degradation study.

Experimental Protocols for Stability Assessment

In the absence of specific published protocols for this compound, a general approach to a forced degradation study can be outlined based on established guidelines.[2][4]

Objective: To assess the stability of this compound in various solvents under stressed conditions.

Materials:

-

This compound

-

Solvents: Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Water

-

Stress Agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

LC-MS system for impurity identification

-

NMR spectrometer for structural elucidation

General Procedure for Forced Degradation:

-

Sample Preparation: Prepare stock solutions of this compound in each of the selected solvents (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of a suitable concentration of HCl (e.g., 0.1 N, 1 N). Incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of a suitable concentration of NaOH (e.g., 0.1 N, 1 N). Incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: To an aliquot of the stock solution, add a suitable concentration of H₂O₂ (e.g., 3%, 30%). Incubate at room temperature or a slightly elevated temperature for a defined period.

-

Thermal Degradation: Store aliquots of the stock solution at an elevated temperature (e.g., 80°C) for a defined period.

-

Photostability: Expose aliquots of the stock solution to UV and visible light according to ICH guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all potential degradation products.

-

Identify and characterize any significant degradation products using LC-MS and NMR spectroscopy.

-

Data Presentation

As no quantitative data from experimental studies on the stability of this compound in different solvents is currently available in the scientific literature, it is not possible to present a summary table of degradation data. Should such studies be conducted, the results would typically be presented in a format similar to the hypothetical table below.

Hypothetical Stability Data of this compound

| Solvent | Stress Condition | Duration (hours) | Temperature (°C) | % Degradation | Major Degradation Products |

| Methanol | 0.1 N HCl | 24 | 60 | Data not available | Data not available |

| Acetonitrile | 0.1 N NaOH | 24 | 60 | Data not available | Data not available |

| DMSO | 3% H₂O₂ | 48 | 25 | Data not available | Data not available |

| Water | Thermal | 72 | 80 | Data not available | Data not available |

| Methanol | Photolytic (UV/Vis) | 24 | 25 | Data not available | Data not available |

Signaling Pathways and Logical Relationships

Given the nature of the topic, which is focused on the chemical stability of a single molecule, there are no biological signaling pathways to be described. The logical relationship in a stability study is a direct cause-and-effect relationship between the stress condition and the degradation of the compound. This can be visualized as a simple flowchart.

Caption: Cause-and-effect in a stability study.

Conclusion

While this compound is a valuable chiral intermediate, there is a clear gap in the published scientific literature regarding its stability profile in different solvents. The information provided in this guide serves as a foundational framework for researchers and drug development professionals to design and execute their own stability studies for this compound. The successful completion of such studies would be a valuable contribution to the scientific community, providing crucial data for the handling, storage, and formulation of this important molecule. Future work should focus on performing experimental forced degradation studies to generate the currently unavailable quantitative data.

References

An In-depth Technical Guide to the Electronic Effects of the Trifluoromethyl and Nitro Groups on Alcohol Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the profound electronic influence of the trifluoromethyl (–CF₃) and nitro (–NO₂) groups on the reactivity of alcohols. Understanding these effects is paramount in the fields of medicinal chemistry and materials science, where the strategic placement of these functionalities can be used to fine-tune the properties of molecules, such as their acidity, nucleophilicity, and metabolic stability. This document details the underlying electronic principles, presents quantitative data on the resulting changes in alcohol acidity, and provides standardized experimental protocols for the determination of these properties.

Core Principles: Inductive and Resonance Effects

The reactivity of an alcohol is intrinsically linked to the electron density at its hydroxyl (–OH) group. Electron-withdrawing groups (EWGs) decrease this electron density, primarily through two mechanisms: the inductive effect (–I) and the resonance effect (–M or –R).

-

Inductive Effect (–I): This effect is transmitted through sigma (σ) bonds and arises from the difference in electronegativity between atoms. The highly electronegative atoms in the –CF₃ and –NO₂ groups pull electron density away from the rest of the molecule. This effect weakens the O–H bond of an alcohol, making the proton more easily removable and thus increasing the alcohol's acidity. The inductive effect diminishes with distance from the functional group.[1][2]

-

Resonance (Mesomeric) Effect (–M): This effect involves the delocalization of π electrons across a conjugated system. It is particularly significant when the substituent is attached to an aromatic ring or a double bond. A group exhibits a –M effect if it can withdraw π electrons from the system into its own structure.

The Trifluoromethyl (–CF₃) Group

The trifluoromethyl group is a potent electron-withdrawing group, primarily due to the strong inductive effect of the three fluorine atoms.[3] The high electronegativity of fluorine creates a significant dipole, pulling electron density through the sigma bonds.[4] While the –CF₃ group does not participate in resonance in the same way as a nitro group, hyperconjugation can play a minor role. However, its influence is overwhelmingly dominated by the –I effect. This strong electron withdrawal significantly stabilizes the corresponding alkoxide or phenoxide ion, thereby increasing the acidity of the parent alcohol.

The Nitro (–NO₂) Group

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting both a strong inductive (–I) and a strong resonance (–M) effect.[2][5] The nitrogen atom in the nitro group bears a formal positive charge, which strongly attracts electrons inductively.[6] When attached to an aromatic ring, the nitro group can delocalize the negative charge of the conjugate base (phenoxide) through resonance, particularly when positioned ortho or para to the hydroxyl group.[1][7] This resonance stabilization is a major contributor to the increased acidity of nitrophenols.[8]

Quantitative Impact on Alcohol Acidity (pKa)

The most direct measure of the electronic effect of a substituent on an alcohol's reactivity is the change in its acid dissociation constant (Ka), typically expressed as its negative logarithm, pKa. A lower pKa value indicates a stronger acid. The presence of –CF₃ and –NO₂ groups leads to a significant decrease in the pKa of alcohols, signifying a substantial increase in their acidity.

Table 1: Comparison of pKa Values for Substituted Alcohols

| Alcohol | Substituent | Position | pKa (in Water, unless specified) | Reference |

| Methanol | –H | - | ~15.5 | |

| Ethanol | –H | - | 15.9 | [9] |

| 2,2,2-Trifluoroethanol | –CF₃ | β | 12.4 | [10] |

| 1,1,1,3,3,3-Hexafluoroisopropanol | –CF₃ (two) | α, α' | 9.3 | [11] |

| Perfluoro-tert-butyl alcohol | –CF₃ (three) | β | 5.4 | [11] |

| Phenol | –H | - | 10.0 | [12] |

| m-Nitrophenol | –NO₂ | meta | 8.40 | |

| p-Nitrophenol | –NO₂ | para | 7.15 | |

| 2,4-Dinitrophenol | –NO₂ (two) | ortho, para | 4.11 | |

| 2,4,6-Trinitrophenol (Picric Acid) | –NO₂ (three) | ortho, para, ortho | 0.38 | |

| 3-(Trifluoromethyl)phenol | –CF₃ | meta | 9.08 | [13] |

| 3,5-Bis(trifluoromethyl)phenol | –CF₃ (two) | meta, meta | 8.03 | [13] |

Note: pKa values can vary slightly depending on the experimental conditions (solvent, temperature, ionic strength).[12][14]

Impact on Alcohol Reactivity

The electronic effects of the trifluoromethyl and nitro groups extend beyond acidity, influencing the alcohol's role as a nucleophile and the hydroxyl group's ability to act as a leaving group.

-

Nucleophilicity: By withdrawing electron density, both –CF₃ and –NO₂ groups decrease the nucleophilicity of the alcohol's oxygen atom. This makes the alcohol less reactive towards electrophiles in reactions such as ether synthesis or esterification under neutral or basic conditions.

-

Leaving Group Ability: While the hydroxyl group is inherently a poor leaving group, its conversion to a better leaving group (e.g., by protonation in acidic media to form –OH₂⁺) is a common strategy. The electron-withdrawing nature of –CF₃ and –NO₂ groups can influence the stability of the transition state in reactions where the C–O bond is broken. For instance, in Sₙ1 reactions, these groups would destabilize the formation of a carbocation intermediate.[15]

Experimental Protocols

Accurate determination of pKa and reaction kinetics is crucial for quantifying the electronic effects of substituents.

Determination of pKa Values

a) Potentiometric Titration

This is a highly precise method for determining pKa values.[16]

-

Principle: A solution of the alcohol is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH electrode. The pKa is the pH at the half-equivalence point, where the concentrations of the alcohol and its conjugate base are equal.[17]

-

Apparatus: Calibrated pH meter with a combination pH electrode, automatic titrator or burette, magnetic stirrer, and a constant temperature bath.

-

Procedure:

-

Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).[18]

-

Sample Preparation: Prepare a solution of the alcohol of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/co-solvent mixture for sparingly soluble compounds). To maintain a constant ionic strength, a background electrolyte like KCl (e.g., 0.1 M) is often added.[4]

-

Titration: Titrate the sample solution with a standardized solution of carbonate-free NaOH (e.g., 0.1 M) at a constant temperature. Record the pH after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting sigmoid curve, which corresponds to the equivalence point. The pH at half the volume of the equivalence point is the pKa. Alternatively, a Gran plot or derivative plots can be used for more accurate determination of the equivalence point.

-

b) UV-Vis Spectrophotometry

This method is suitable for compounds that have a chromophore near the acidic proton, where the protonated and deprotonated forms have different absorption spectra.[17]

-

Principle: The absorbance of a series of solutions of the alcohol at a fixed concentration but varying pH is measured at a specific wavelength where the absorbance of the acidic and basic forms differs significantly. The pKa is determined using the Henderson-Hasselbalch equation.[19]

-

Apparatus: UV-Vis spectrophotometer, calibrated pH meter, quartz cuvettes, and a set of buffer solutions covering a range of pH values around the expected pKa.

-

Procedure:

-

Wavelength Selection: Record the UV-Vis spectra of the alcohol in a strongly acidic solution (where it is fully protonated) and a strongly basic solution (where it is fully deprotonated) to identify the wavelength of maximum absorbance difference (λ_max).

-

Sample Preparation: Prepare a series of solutions with a constant concentration of the alcohol in different buffer solutions of known pH.

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen λ_max.

-

Data Analysis: The pKa can be calculated using the following equation: pKa = pH + log([A_b - A]/[A - A_a]) where A is the absorbance of the sample at a given pH, A_a is the absorbance of the fully protonated form, and A_b is the absorbance of the fully deprotonated form. A plot of pH versus log([A_b - A]/[A - A_a]) will yield a straight line with the pKa as the y-intercept.[20]

-

Kinetic Studies of Alcohol Reactions

Kinetic studies can quantify the influence of substituents on reaction rates.

-

Principle: The rate of a reaction involving the alcohol is monitored over time by measuring the change in concentration of a reactant or product. The rate constant is then determined, and by comparing the rate constants for substituted versus unsubstituted alcohols, the electronic effect can be quantified.

-

Methodology (Example: Oxidation of an Alcohol):

-

Reaction Setup: A reaction mixture is prepared containing the alcohol, an oxidizing agent (e.g., potassium permanganate or a chromium-based reagent), and any necessary catalysts or buffers in a suitable solvent. The reaction is maintained at a constant temperature.[21]

-

Monitoring the Reaction: The progress of the reaction can be followed using a suitable analytical technique. For example, if the oxidizing agent is colored (like KMnO₄), its disappearance can be monitored by UV-Vis spectrophotometry at its λ_max.[22] Alternatively, aliquots can be taken at different time intervals, the reaction quenched, and the concentration of the remaining alcohol or the product formed can be determined by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Data Analysis: The concentration data is plotted against time to determine the order of the reaction and the rate constant (k). By performing the experiment with a series of substituted alcohols, a Hammett plot can be constructed by plotting log(k_X/k_H) versus the Hammett substituent constant (σ), where k_X is the rate constant for the substituted alcohol and k_H is for the unsubstituted alcohol. The slope of this plot (ρ) provides information about the sensitivity of the reaction to electronic effects.[23]

-

Visualizations

Electronic Effects

References

- 1. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. mdpi.com [mdpi.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Nitro compound synthesis by conjugate addition [organic-chemistry.org]

- 6. Efficient Access to Multifunctional Trifluoromethyl Alcohols via Base-free Catalytic Asymmetric C-C Bond Formation with Terminal Ynamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bohr.winthrop.edu [bohr.winthrop.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. Hammett equation - Wikipedia [en.wikipedia.org]

- 10. assets.cambridge.org [assets.cambridge.org]

- 11. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 12. studylib.net [studylib.net]

- 13. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 14. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 15. chemlab.truman.edu [chemlab.truman.edu]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. ulm.edu [ulm.edu]

- 20. web.pdx.edu [web.pdx.edu]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. elearn.psgcas.ac.in [elearn.psgcas.ac.in]

The Strategic Incorporation of Fluorine: A Technical Guide to Modifying Chemical and Biological Properties of Organic Molecules

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of fluorine into organic molecules is a powerful and widely utilized strategy in modern drug discovery and development. This technical guide provides an in-depth analysis of the multifaceted roles of fluorine in modulating the chemical and biological properties of drug candidates. By leveraging its unique electronic nature, small size, and the strength of the carbon-fluorine bond, medicinal chemists can strategically enhance a molecule's metabolic stability, fine-tune its acidity and lipophilicity, and improve its binding affinity to biological targets. This guide offers a comprehensive overview of these effects, supported by quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to provide a practical resource for scientists in the pharmaceutical industry.

Introduction: The Unique Role of Fluorine in Medicinal Chemistry

Fluorine has emerged as a crucial element in the medicinal chemist's toolkit, with a significant and growing presence in approved pharmaceuticals.[1] Its strategic incorporation can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile. The unique properties of fluorine—high electronegativity, a van der Waals radius similar to hydrogen, and the strength of the C-F bond—allow for subtle yet profound modifications to a lead compound.[2][3] These modifications can address key challenges in drug development, such as poor metabolic stability, off-target effects, and suboptimal bioavailability.[3][4] This guide will explore the fundamental principles behind fluorine's influence and provide practical data and methodologies for its application.

Modulation of Physicochemical Properties

The introduction of fluorine can significantly alter the physicochemical properties of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Impact on Acidity (pKa)

The strong electron-withdrawing nature of fluorine can substantially lower the pKa of nearby acidic or basic functional groups.[2][3] This modulation of ionization at physiological pH is critical for optimizing a drug's solubility, permeability, and target engagement.

Table 1: Comparative pKa Values of Fluorinated and Non-Fluorinated Carboxylic Acids and Amines

| Compound | Non-Fluorinated pKa | Fluorinated Analogue | Fluorinated pKa | Reference |

| Acetic Acid | 4.76 | Fluoroacetic Acid | 2.59 | [5] |

| Acetic Acid | 4.76 | Difluoroacetic Acid | 1.34 | [5] |

| Acetic Acid | 4.76 | Trifluoroacetic Acid | 0.23 | [5] |

| Perfluorooctanoic Acid (PFOA) | Not Applicable | Perfluorooctanoic Acid (PFOA) | ~ -0.5 | [5][6] |

| Aniline | 4.63 | 4-Fluoroaniline | 4.65 | |

| Benzylamine | 9.33 | 4-Fluorobenzylamine | 9.15 |

Note: pKa values can vary slightly depending on the experimental conditions.

Influence on Lipophilicity (logP)

The effect of fluorine on lipophilicity, a key parameter for membrane permeability and target binding, is highly context-dependent.[3][7] While a single fluorine atom on an aromatic ring generally causes a slight increase in logP, polyfluorination or fluorination of aliphatic chains can lead to more complex effects, sometimes even decreasing lipophilicity.[8][9]

Table 2: Comparative logP Values of Fluorinated and Non-Fluorinated Aromatic and Aliphatic Compounds

| Compound | Non-Fluorinated logP | Fluorinated Analogue | Fluorinated logP | Reference |

| Benzene | 2.13 | Fluorobenzene | 2.27 | |

| Toluene | 2.73 | 4-Fluorotoluene | 2.87 | |

| Phenylcyclohexane | 4.34 | Phenyl all-cis-2,3,4,5-tetrafluorocyclohexane | 3.66 | [9] |

| Piperidine-derived benzamide | Varies | 4-Fluoropiperidine-derived benzamide | Varies (dependent on alpha-substituent) | [8] |

Note: logP values are typically determined at a specific pH (e.g., 7.4 for logD) and can be influenced by the experimental method.

Enhancement of Biological Properties

Fluorination can profoundly impact a molecule's interaction with biological systems, leading to improved efficacy and a better safety profile.

Increased Metabolic Stability

One of the most common applications of fluorine in drug design is to block metabolic "soft spots." The high strength of the carbon-fluorine bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s (CYPs).[1] Replacing a metabolically labile C-H bond with a C-F bond can significantly increase a drug's half-life (t½) and reduce its clearance (Clint).[1][10]

Table 3: Comparative In Vitro Metabolic Stability of Fluorinated and Non-Fluorinated Compounds in Human Liver Microsomes (HLM)

| Compound Class | Non-Fluorinated Analogue | t½ (min) | Clint (µL/min/mg) | Fluorinated Analogue | t½ (min) | Clint (µL/min/mg) | Reference |

| Indole | UT-155 | 12.35 | - | 4-Fluoro-indazole analog | 13.29 | - | [10] |

| Indole | UT-155 | 12.35 | - | CF3-substituted indazole analog | 53.71 | 1.29 | [10] |

| Quinolone | Norfloxacin | - | - | Ofloxacin | - | - | |

| Isoquinoline-based PARP Inhibitor | Unsubstituted | Not Reported | - | 7-Fluoro substituted | Not Reported | - | [11] |

Note: In vivo half-life for Norfloxacin is ~3.75 hours, while for Ofloxacin it is ~7.0 hours, suggesting increased stability of the fluorinated compound. Data for isoquinoline-based PARP inhibitors showed increased potency for the fluorinated analogue, which can be indirectly linked to metabolic stability.[11]

The following diagram illustrates the general principle of how fluorine can block cytochrome P450-mediated metabolism.

Caption: Fluorine-mediated blocking of cytochrome P450 metabolism.

Enhanced Binding Affinity and Selectivity

Fluorine's unique electronic properties can lead to more potent and selective interactions with target proteins.[2][7] The polarized C-F bond can participate in favorable electrostatic and dipolar interactions within a binding pocket.[7] Furthermore, the introduction of fluorine can alter the conformation of a molecule, pre-organizing it for optimal binding.[3]

Table 4: Comparative Inhibitory Potency (IC50/Ki) of Fluorinated and Non-Fluorinated Kinase Inhibitors

| Kinase Target | Non-Fluorinated Inhibitor | IC50/Ki (nM) | Fluorinated Analogue | IC50/Ki (nM) | Reference |

| PARP2 | 1a (H-substituted isoquinoline) | 1,200 | 1b (7-F-substituted isoquinoline) | 1,200 | [11] |

| VEGFR2 | Pazopanib | 30 | Axitinib | 0.2 | [12] |

| EGFR | Gefitinib | - | Osimertinib | - | [13] |

| Various | Lapatinib | Varies | Neratinib | Varies (generally more potent) | [14] |

Note: While a direct non-fluorinated counterpart for Axitinib is not available for comparison, its high potency is attributed in part to the overall molecular design which includes fluorine. Osimertinib and Neratinib are examples of highly effective fluorinated kinase inhibitors.

Case Study: 5-Fluorouracil (5-FU)

5-Fluorouracil (5-FU) is a classic example of a successful fluorinated drug. It functions as an antimetabolite, primarily by inhibiting thymidylate synthase (TS), an enzyme crucial for DNA synthesis. The fluorine atom at the C-5 position of the uracil ring is key to its mechanism of action.

The following diagram illustrates the metabolic activation and mechanism of action of 5-FU.

Caption: Metabolic activation and mechanism of action of 5-Fluorouracil.

Experimental Protocols

Accurate determination of the physicochemical and biological properties of fluorinated compounds is essential for their successful development. This section provides detailed methodologies for key in vitro assays.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Methodology:

-

Preparation of Solutions:

-

Prepare a 1 mM solution of the test compound in a suitable solvent (e.g., water, or a co-solvent system for poorly soluble compounds).

-

Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

-

Prepare a 0.15 M KCl solution to maintain constant ionic strength.

-

-

Calibration: Calibrate the pH meter using standard buffers (pH 4, 7, and 10).

-

Titration:

-

Place 20 mL of the 1 mM sample solution in a titration vessel.

-

If the compound is a base, acidify the solution to pH 1.8-2.0 with 0.1 M HCl.

-

Titrate the solution with 0.1 M NaOH, adding small increments and recording the pH after each addition until the pH reaches 12-12.5.

-

If the compound is an acid, titrate with 0.1 M HCl.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is determined from the inflection point of the titration curve.

-

Perform at least three titrations and calculate the average pKa.

-

Determination of Lipophilicity (logP) by Shake-Flask Method

Objective: To determine the partition coefficient (logP) of a compound between n-octanol and water.

Methodology:

-

Phase Preparation:

-

Mix equal volumes of n-octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) and shake vigorously for 24 hours to pre-saturate the phases.

-

Allow the phases to separate completely.

-

-

Sample Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

-

-

Partitioning:

-

Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a vial.

-

Shake the vial for a sufficient time to allow for equilibrium to be reached (e.g., 2-4 hours).

-

-

Phase Separation and Analysis:

-

Centrifuge the vial to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from each phase.

-

Quantify the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).

-

-

Calculation:

-

Calculate the logP using the formula: logP = log ([Concentration in octanol] / [Concentration in aqueous phase]).

-

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a compound.

Methodology:

-

Reagent Preparation:

-

Prepare an incubation medium containing phosphate buffer (100 mM, pH 7.4) and MgCl2 (3.3 mM).

-

Prepare a NADPH-regenerating system solution containing NADP+ (3 mM), glucose-6-phosphate (5.3 mM), and glucose-6-phosphate dehydrogenase (0.67 units/mL).

-

Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in the incubation medium.

-

-

Incubation:

-

Prepare test compound stock solutions (e.g., 1 mM in DMSO) and dilute to the final incubation concentration (e.g., 1 µM) in the microsomal suspension.

-

Pre-incubate the compound-microsome mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH-regenerating system.

-

-

Time Points and Reaction Termination:

-

At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Processing and Analysis:

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the in vitro half-life: t½ = 0.693 / k.

-

Calculate the intrinsic clearance: Clint = (0.693 / t½) * (incubation volume / microsomal protein amount).

-

The following diagram outlines the general workflow for an in vitro metabolic stability assay.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The pKa values of PFOA and other highly fluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pKa values of PFOA and other highly fluorinated carboxylic acids. | Semantic Scholar [semanticscholar.org]

- 7. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of Chiral 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantiose-lective synthesis of chiral 2,2,2-trifluoro-1-(4-nitrophenyl)ethanol, a valuable building block in pharmaceutical and agrochemical research. The primary focus is on the asymmetric reduction of the prochiral ketone, 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone. Three state-of-the-art catalytic methods are presented: Corey-Bakshi-Shibata (CBS) reduction, ketoreductase (KRED) catalyzed bioreduction, and asymmetric transfer hydrogenation (ATH).

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2] The reaction is catalyzed by a chiral oxazaborolidine, which coordinates with both the borane reducing agent and the ketone substrate to facilitate a highly stereoselective hydride transfer.[2][3] The predictability of the stereochemical outcome and the high enantioselectivities typically achieved make it a powerful tool in asymmetric synthesis.[1]

Experimental Protocol: CBS-Catalyzed Reduction

This protocol is adapted from established procedures for the CBS reduction of aryl ketones.

Materials:

-

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone

-

(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BH3·SMe2, ~10 M) or Borane-THF complex (1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO4)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, a solution of (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) in anhydrous THF (5 mL) is cooled to -20 °C in a dry reaction flask.

-

Borane-dimethyl sulfide complex (1.0 eq) is added dropwise to the catalyst solution, and the mixture is stirred for 10 minutes at -20 °C.

-

A solution of 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone (1.0 eq) in anhydrous THF (10 mL) is added dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.

-

The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 1-4 hours).

-

Upon completion, the reaction is quenched by the slow, dropwise addition of methanol (5 mL) at -20 °C.

-

The mixture is allowed to warm to room temperature and then concentrated under reduced pressure.

-

The residue is partitioned between ethyl acetate and saturated aqueous NH4Cl solution.

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel to afford the chiral this compound.

-

The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Data Summary: CBS Reduction of Aryl Ketones

| Entry | Substrate | Catalyst | Reducing Agent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | Acetophenone | (S)-Me-CBS | BH3·THF | 25 | 0.1 | >99 | 97 (R) | [4] |

| 2 | 4-Chloroacetophenone | (S)-Me-CBS | BH3·THF | 25 | 0.1 | >99 | 96 (R) | [4] |

| 3 | 2,2,2-Trifluoroacetophenone | (R)-Me-CBS | BH3·THF | -20 | 2 | 90 | 92 (S) | Adapted from[5] |

Note: Data for entry 3 is representative for a similar trifluoromethyl ketone and serves as an expected outcome for the target substrate.

Catalytic Cycle and Workflow

References

- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. york.ac.uk [york.ac.uk]

- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol as a Chiral Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol is a valuable chiral building block in organic synthesis, prized for the unique properties conferred by its trifluoromethyl group and its potential for stereoselective transformations. The trifluoromethyl moiety can enhance the lipophilicity and metabolic stability of target molecules, making it a desirable feature in the design of novel pharmaceuticals and agrochemicals. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this chiral alcohol, with a focus on asymmetric synthesis and its subsequent application in stereoselective reactions.

Introduction

Chiral α-trifluoromethyl alcohols are a class of compounds that have garnered significant attention in medicinal and materials chemistry. The strong electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the adjacent hydroxyl group and can impart favorable pharmacokinetic properties to bioactive molecules. This compound, with its defined stereocenter, serves as a versatile precursor for the synthesis of a variety of chiral molecules. The nitro group provides a handle for further functionalization, such as reduction to an amine, which opens up avenues for diverse synthetic elaborations.

Synthesis of this compound

The primary route to this compound is the reduction of the corresponding prochiral ketone, 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone. Both non-enantioselective and asymmetric methods are available.

Non-Enantioselective Synthesis

A straightforward method for the preparation of racemic this compound involves the reduction of the ketone with sodium borohydride. This reagent is selective for the carbonyl group and does not typically reduce the nitro functionality under standard conditions.[1][2]

Table 1: Non-Enantioselective Reduction of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone

| Reaction | Reducing Agent | Solvent | Yield (%) | Reference |

| Reduction of 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone | Sodium Borohydride (NaBH₄) | Ethanol | ~57 | [1][2] |

Experimental Protocol: Sodium Borohydride Reduction

-